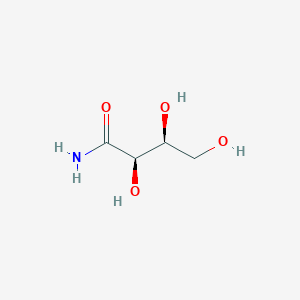

l-Threonamide

Description

l-Threonamide is a derivative of the amino acid l-threonine, where the carboxylic acid group (-COOH) is replaced by an amide (-CONH₂). This modification enhances its stability and alters its physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For example, derivatives such as N-Boc-O-(β-D-xylopyranosyl)-L-threonamide and N-lauryl-O-(β-D-xylopyranosyl)-L-threonamide are synthesized for applications in glycobiology and as primers for oligosaccharide synthesis . Key properties of this compound derivatives include distinct melting points, optical rotations, and solubility profiles, which are critical for their functional roles. Ethylidene-γ-l-threonamide, a cyclic derivative, exhibits a high melting point (155–156°C) and significant optical rotation ([α] +103.0° in methanol), highlighting its stereochemical complexity .

Properties

Molecular Formula |

C4H9NO4 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanamide |

InChI |

InChI=1S/C4H9NO4/c5-4(9)3(8)2(7)1-6/h2-3,6-8H,1H2,(H2,5,9)/t2-,3+/m0/s1 |

InChI Key |

APCDJAFTHLPEKO-STHAYSLISA-N |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)N)O)O)O |

Canonical SMILES |

C(C(C(C(=O)N)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

l-Threonamide derivatives are compared below with structurally related compounds, focusing on synthesis, yield, physical properties, and functional attributes.

N-Boc-O-(β-D-xylopyranosyl)-L-threonamide (8)β

- Substituents: Boc (tert-butoxycarbonyl) protecting group, β-D-xylopyranosyl moiety.

- Synthesis : Purified via silica gel chromatography (MeCN/water/formic acid = 97/3/0.1), yielding 75.7% .

- Key Data :

- 1H-NMR : Peaks consistent with xylose and threonamide protons.

- 13C-NMR : Confirms glycosidic linkage and Boc-group integrity.

N-lauryl-O-(β-D-xylopyranosyl)-L-threonamide (2)β

- Substituents: Lauryl chain (C₁₂H₂₅), β-D-xylopyranosyl moiety.

- Synthesis : Lower yield (44.3%) due to hydrophobic lauryl group complicating purification (CH₂Cl₂/MeOH = 5/1) .

- Key Data: Melting Point: 110.3°C. Optical Rotation: [α]²⁰ = -6.8° (c = 0.081 in methanol).

Ethylidene-γ-l-threonamide Derivatives

- Ethylidene-γ-l-threonamide: Melting Point: 155–156°C. Optical Rotation: [α] +103.0° ± 2° (methanol) .

- Ethylidene-γ-l-threonamide γ-Me Ether: Melting Point: 114–116°C. Optical Rotation: [α] +22.8° ± 2° (methanol) .

γ-l-Threonamide α-Me₂ Ether

- Substituents : Dimethyl ether at α-position.

- Key Data: Melting Point: 79°C. Optical Rotation: [α] +63.7° ± 2° (methanol) .

Data Table: Comparative Analysis of this compound Derivatives

| Compound Name | Substituents | Melting Point (°C) | Optical Rotation ([α]²⁰, solvent) | Yield (%) | Synthesis Method |

|---|---|---|---|---|---|

| N-Boc-O-(β-D-xylopyranosyl)-L-threonamide | Boc, β-D-xylopyranosyl | Not reported | Not reported | 75.7 | Silica gel (MeCN/H₂O/HCOOH) |

| N-lauryl-O-(β-D-xylopyranosyl)-L-threonamide | Lauryl, β-D-xylopyranosyl | 110.3 | -6.8 (MeOH) | 44.3 | Silica gel (CH₂Cl₂/MeOH) |

| Ethylidene-γ-l-threonamide | Ethylidene cyclic structure | 155–156 | +103.0 (MeOH) | Not reported | Hydrolysis/condensation |

| Ethylidene-γ-l-threonamide γ-Me ether | Ethylidene, γ-methyl ether | 114–116 | +22.8 (MeOH) | Not reported | NH₃-MeOH reaction |

| γ-l-Threonamide α-Me₂ ether | α-dimethyl ether | 79 | +63.7 (MeOH) | Not reported | CH₂N₂ methylation |

Key Findings and Implications

Substituent Impact :

- Hydrophobic groups (e.g., lauryl) reduce synthetic yield due to purification challenges, whereas polar groups (e.g., Boc) improve solubility and yield .

- Methyl or ethylidene modifications significantly alter melting points and optical rotations, reflecting changes in crystallinity and stereoelectronic effects .

Functional Versatility: β-D-xylopyranosyl derivatives are pivotal in glycosylation studies, enabling controlled oligosaccharide synthesis . Cyclic derivatives (e.g., ethylidene-γ-l-threonamide) exhibit enhanced thermal stability, making them suitable for high-temperature applications .

Research Gaps: Limited data on aqueous solubility and bioactivity of lauryl derivatives warrants further investigation. Comparative studies on the enzymatic hydrolysis of Boc- vs. lauryl-protected threonamides are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.